molecular formula C23H21N7O5 B14092759 Pteroyl-L-tyrosine

Pteroyl-L-tyrosine

Cat. No.: B14092759
M. Wt: 475.5 g/mol
InChI Key: HINGXELFWYSGLU-UHFFFAOYSA-N
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Description

Pteroyl-L-tyrosine is a compound that combines the structures of pteroyl and L-tyrosine Pteroyl refers to the pteridine ring system, which is a core structure in folic acid, while L-tyrosine is an aromatic amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pteroyl-L-tyrosine typically involves the conjugation of pteroyl and L-tyrosine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the compound. These methods can be more environmentally friendly and cost-effective compared to traditional chemical synthesis. For example, metabolic engineering of Escherichia coli has been employed to enhance the production of L-tyrosine, which can then be conjugated with pteroyl groups .

Chemical Reactions Analysis

Types of Reactions

Pteroyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: The pteroyl group can undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: The aromatic ring of L-tyrosine can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Pteroyl-L-tyrosine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pteroyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The pteroyl group can mimic the structure of folic acid, allowing it to bind to folate receptors and enzymes involved in folate metabolism. The L-tyrosine moiety can participate in protein synthesis and signal transduction pathways by acting as a substrate for tyrosine kinases, which phosphorylate tyrosine residues on proteins .

Comparison with Similar Compounds

Similar Compounds

    L-tyrosine: An aromatic amino acid involved in protein synthesis and neurotransmitter production.

    Pteroylglutamic acid (Folic acid): A vitamin essential for DNA synthesis and repair.

    N-acetyl-L-tyrosine: A modified form of L-tyrosine with enhanced stability and solubility.

Uniqueness

Pteroyl-L-tyrosine is unique due to its dual functionality, combining the properties of both pteroyl and L-tyrosine. This allows it to participate in a wider range of biochemical processes and makes it a versatile compound for research and industrial applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pteroyl-L-tyrosine, and how can researchers optimize yield and purity?

this compound synthesis typically involves coupling pteroyl (folic acid derivative) with L-tyrosine via solid-phase peptide synthesis (SPPS) . Key steps include:

  • Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive amino and hydroxyl groups.
  • Coupling : Employ carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation.
  • Purification : Reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to isolate the target compound .
  • Quality Control : Validate purity (>95%) via LC-MS and NMR spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

  • Structural Confirmation :

  • NMR : ¹H and ¹³C NMR to verify aromatic protons (tyrosine’s phenol ring) and pteroyl moieties .
  • FT-IR : Identify characteristic peaks for amide bonds (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
    • Quantitative Analysis :
  • HPLC-UV : Use C18 columns with UV detection at 280 nm (tyrosine absorbance) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .

Q. How can researchers ensure stability of this compound in aqueous solutions during in vitro assays?

  • Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis of the amide bond.
  • Temperature Control : Store solutions at 4°C for short-term use; lyophilize for long-term storage .
  • Light Protection : Shield from UV light to prevent tyrosine oxidation .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in folate receptor-mediated cellular uptake?

  • Control Groups : Include negative controls (e.g., free L-tyrosine) and receptor-blocking agents (e.g., excess folic acid) to confirm receptor specificity .
  • Dose-Response Curves : Test concentrations spanning 0.1–100 µM to identify saturation kinetics.
  • Endpoint Selection : Use radiolabeled this compound (³H or ¹⁴C) for precise quantification of cellular uptake .

Q. How should researchers address discrepancies in reported binding affinities of this compound to folate receptors across studies?

  • Methodological Audit : Compare assay conditions (e.g., temperature, pH, buffer composition) that may alter receptor conformation .
  • Standardization : Adopt consensus protocols from pharmacopeial guidelines (e.g., USP-NF) for equilibrium binding assays .
  • Data Normalization : Express affinities as Kd values relative to a reference compound (e.g., folic acid) to reduce inter-lab variability .

Q. What strategies can resolve contradictions in this compound’s bioavailability data between in vitro and in vivo models?

  • Pharmacokinetic Modeling : Integrate in vitro permeability (Caco-2 assays) with in vivo plasma concentration-time profiles to identify absorption barriers .
  • Metabolite Tracking : Use LC-MS/MS to detect degradation products (e.g., free tyrosine) in serum .
  • Species-Specific Factors : Account for differences in folate receptor expression (e.g., human vs. rodent models) .

Q. How can computational methods enhance the design of this compound analogs with improved therapeutic efficacy?

  • Molecular Docking : Simulate interactions between analogs and folate receptor α (FRα) using software like AutoDock Vina .
  • QSAR Modeling : Corolate structural features (e.g., pteroyl substitution patterns) with cellular uptake rates .
  • ADMET Prediction : Use tools like SwissADME to forecast bioavailability and toxicity early in development .

Q. Methodological Best Practices

  • Reproducibility : Document synthetic protocols and analytical conditions in line with NIH guidelines for preclinical research .
  • Bias Mitigation : Implement double-blinding in cellular assays and randomize sample processing order .
  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets and spectra .

Properties

Molecular Formula

C23H21N7O5

Molecular Weight

475.5 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H21N7O5/c24-23-29-19-18(21(33)30-23)27-15(11-26-19)10-25-14-5-3-13(4-6-14)20(32)28-17(22(34)35)9-12-1-7-16(31)8-2-12/h1-8,11,17,25,31H,9-10H2,(H,28,32)(H,34,35)(H3,24,26,29,30,33)

InChI Key

HINGXELFWYSGLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)O

Origin of Product

United States

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